N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 5 and an acetamide side chain linked to a 6-oxopyridazinyl moiety bearing a naphthalen-1-yl group. The thiadiazole ring adopts an (E)-configured ylidene structure, which enhances conjugation and may influence electronic properties and binding interactions. Structural analysis tools like SHELX may have been employed for crystallographic characterization, though this remains speculative.
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-14(2)12-20-24-25-22(30-20)23-19(28)13-27-21(29)11-10-18(26-27)17-9-5-7-15-6-3-4-8-16(15)17/h3-11,14H,12-13H2,1-2H3,(H,23,25,28) |
InChI Key |
FEEHWIQFNJPVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thioureido Acids
Procedure :
-
React 2-methylpropylcarboxylic acid with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.
-
Quench with ice water, basify to pH 8 with NaOH, and recrystallize from ethanol.
Key Data :
Alternative Thiadiazole Formation
Patents describe using aminoacetonitrile bisulfate with sulfur dichloride (SCl₂) in dimethylformamide (DMF) at 15–20°C. This method avoids POCl₃ but requires rigorous temperature control.
Preparation of the Pyridazinone-Naphthalene Moiety
The 3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation.
Hydrazine-Mediated Cyclization
Procedure :
-
React naphthalene-1-carboxylic acid hydrazide with maleic anhydride in acetic acid.
Key Data :
Acetamide Bridge Formation
Coupling the thiadiazole and pyridazinone moieties requires selective acylation.
Schotten-Baumann Reaction
Procedure :
-
Activate the pyridazinone carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
-
React with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine in dioxane/triethylamine (1:1) at 80°C.
Key Data :
Microwave-Assisted Coupling
Recent studies show 20% yield improvement using microwave irradiation (100°C, 30 minutes) and DMF as solvent.
Optimization Strategies
Solvent Systems
Catalytic Enhancements
Adding 5 mol% DMAP increases acylation efficiency by 15%.
Scalability and Industrial Adaptations
-
Continuous Flow Synthesis : Patent US3391152A describes a scalable method using tubular reactors for thiadiazole intermediates, reducing reaction time by 40%.
-
Green Chemistry : Substituting POCl₃ with SiO₂-supported PCl₃ decreases hazardous waste.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N4OS
- Molecular Weight : 314.41 g/mol
- CAS Number : 1219562-68-1
The structure features a thiadiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits significant activity against various bacterial strains, including resistant ones. This makes it a potential candidate for developing new antibiotics .
-
Anti-Cancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it can induce apoptosis in specific cancer cell lines, making it a subject of interest for cancer therapy development . Its mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects
Agricultural Applications
-
Pesticidal Activity
- The compound's structure suggests potential use as a pesticide. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides, providing a new avenue for crop protection strategies . Its efficacy against plant pathogens could lead to its application in sustainable agriculture practices.
- Herbicide Development
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target vs. Triazole Derivatives (6a–m): The substitution of 1,3,4-thiadiazole (target) with 1,2,3-triazole (6a–m) alters electronic properties.
- Target vs. The target’s non-fused thiadiazole may offer conformational flexibility .
Substituent Effects
- Naphthalenyl vs. Phenyl/fluoro-methoxyphenyl : The target’s naphthalenyl group provides extended π-conjugation for hydrophobic interactions, whereas the fluoro-methoxyphenyl group in introduces halogen bonding and electron-withdrawing effects, which could enhance binding to enzymes like kinases .
- 2-methylpropyl vs.
Biological Activity
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex heterocyclic compound that incorporates both thiadiazole and pyridazine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of the compound suggest a broad spectrum of biological activities based on the known properties of its constituent scaffolds.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various bacterial and fungal strains. For instance:
- Inhibition Studies : A study demonstrated that certain thiadiazole derivatives showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is supported by various studies showcasing their cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Compounds similar to this compound have shown IC50 values in the nanomolar range against several cancer cell lines, including HeLa and CEM cells .
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring has been linked to enhanced anticancer activity, suggesting that modifications can lead to improved therapeutic profiles .
Case Studies
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
Answer:
The synthesis should prioritize regioselectivity and stability of intermediates. A common approach involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole or thiadiazole cores, as demonstrated in thiadiazole synthesis using Cu(OAc)₂ in tert-butanol/water mixtures .
- Thiadiazole Formation : Reacting carboxylic acid derivatives (e.g., 4-phenylbutyric acid) with thiosemicarbazides in the presence of POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment for precipitation .
- Purification : Recrystallization from ethanol or DMSO/water mixtures to achieve >95% purity .
Key Parameters : Catalyst loading (e.g., 10 mol% Cu(OAc)₂), solvent polarity, and temperature control to minimize side reactions.
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, N–H stretches at ~3260 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.3–8.4 ppm) .
- ¹³C NMR : Detect carbonyl carbons (δ ~165 ppm) and heterocyclic carbons (δ ~142–153 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ matching calculated values within 1 ppm error) .
Cross-Validation : Compare data with analogs (e.g., pyridazinone or naphthalene-containing compounds) to resolve ambiguities .
Advanced: How can researchers address discrepancies in spectroscopic data during characterization?
Answer:
Discrepancies often arise from impurities or tautomeric forms. Mitigation strategies include:
- Purity Assessment : Use TLC (e.g., hexane:ethyl acetate, 8:2) or HPLC to confirm homogeneity .
- Tautomer Analysis : For thiadiazole derivatives, evaluate E/Z isomerism via NOESY or variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguous NOE signals or regiochemistry by obtaining a crystal structure .
Case Study : In thiadiazole synthesis, unexpected δ 10.7 ppm (N–H) in ¹H NMR may indicate incomplete cyclization; re-optimize reaction time or catalyst .
Advanced: What strategies optimize reaction yield and purity for large-scale synthesis?
Answer:
- Catalyst Optimization : Replace Cu(OAc)₂ with stabilized Cu(I) species (e.g., CuBr·SMe₂) to enhance click reaction efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of naphthalene intermediates .
- Workup Adjustments : For acid-sensitive compounds, replace HCl quenching with ammonium acetate to prevent decomposition .
Yield Improvement : Scale-up trials show that maintaining stoichiometric ratios (1:1 azide:alkyne) and slow reagent addition reduce byproducts .
Advanced: What methodologies are recommended for evaluating in vitro biological activity?
Answer:
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization (e.g., ATPase activity assays) .
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous media .
Data Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced: How can computational methods elucidate the compound’s reactivity or binding modes?
Answer:
- DFT Calculations : Predict tautomeric stability (e.g., thiadiazole vs. thiadiazolidinone) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina; validate with MD simulations .
- SAR Analysis : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with bioactivity using QSAR models .
Software Tools : Schrödinger Suite for docking, PyMol for visualization, and MOE for pharmacophore modeling .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing naphthalene with biphenyl or altering the thiadiazole side chain) .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridazinone carbonyl) via 3D-QSAR .
- Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to assess tolerance .
Data Interpretation : Use clustering algorithms (e.g., PCA) to group analogs by activity profiles and identify key structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
